2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that belongs to the class of chromeno-pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a chromene ring fused with a pyrimidine ring, with isopropyl and phenethyl substituents.
Mechanism of Action
Target of Action
Chromeno[2,3-d]pyrimidine derivatives, a class of compounds to which this molecule belongs, are known to exhibit a wide range of bioactivities . They are often considered crucial structural elements in both naturally occurring and biologically active compounds .
Mode of Action
The interaction of chromeno[2,3-d]pyrimidine derivatives with their targets often results in significant biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Chromeno[2,3-d]pyrimidine derivatives are known to influence several biochemical pathways due to their wide range of bioactivities . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Result of Action
Chromeno[2,3-d]pyrimidine derivatives are known to have significant biological activities , suggesting that they could have notable molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromeno[2,3-d]pyrimidine derivatives, including 2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione, can be achieved through various methods. One common approach involves the reaction of 2-amino-4H-1-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . Another method includes the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the chromene or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted chromeno[2,3-d]pyrimidine derivatives with different functional groups, enhancing their biological and chemical properties.
Scientific Research Applications
2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a pyrazole ring fused with a pyrimidine ring and exhibit different biological properties.
Uniqueness
2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isopropyl and phenethyl groups enhance its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(2-phenylethyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-14(2)20-23-21-18(19(25)16-10-6-7-11-17(16)27-21)22(26)24(20)13-12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYHKNXONINWTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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